3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one is an organic compound that features a benzofuran ring fused with a pyrimidine moiety
Preparation Methods
The synthesis of 3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dimethoxypyrimidine and 2-benzofuran-1(3H)-one.
Reaction Conditions: The reaction between these two starting materials is facilitated by the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the carbonyl carbon of the benzofuran, forming the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or pyrimidine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-amino-4,6-dimethoxypyrimidine and 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid share structural similarities.
Uniqueness: The presence of both the benzofuran and pyrimidine moieties in this compound provides it with unique chemical and biological properties, distinguishing it from other related compounds.
Properties
IUPAC Name |
3-[(4,6-dimethoxypyrimidin-2-yl)amino]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-19-10-7-11(20-2)16-14(15-10)17-12-8-5-3-4-6-9(8)13(18)21-12/h3-7,12H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGDLRLPGOIXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC2C3=CC=CC=C3C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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